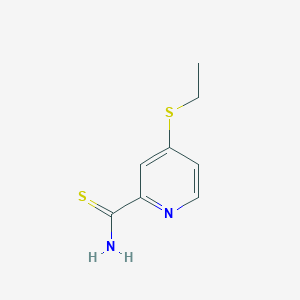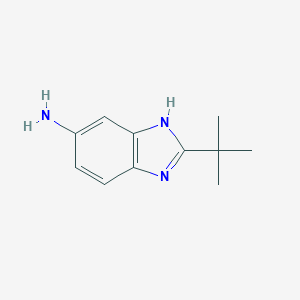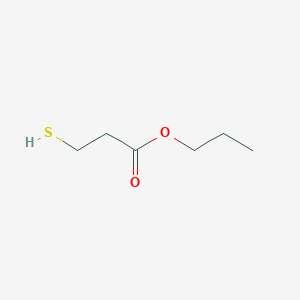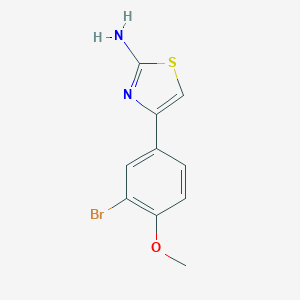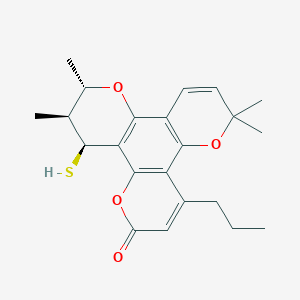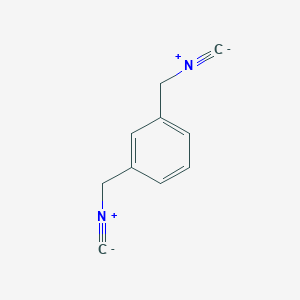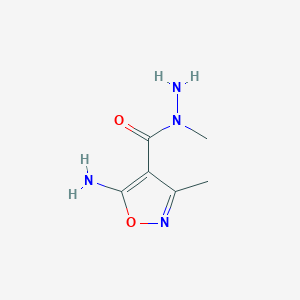
3-Acetyl-3-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-3-methylcyclopentan-1-one (AMC) is a cyclic ketone with a molecular formula of C8H12O2. AMC is a versatile compound used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science.
Mechanism Of Action
The mechanism of action of 3-Acetyl-3-methylcyclopentan-1-one is not well understood. However, it is believed that 3-Acetyl-3-methylcyclopentan-1-one acts as a nucleophile in various chemical reactions, including the Claisen-Schmidt condensation, the Michael addition reaction, and the Friedel-Crafts acylation reaction. 3-Acetyl-3-methylcyclopentan-1-one may also act as a ligand for various metal ions, including copper and nickel.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Acetyl-3-methylcyclopentan-1-one are not well studied. However, it is believed that 3-Acetyl-3-methylcyclopentan-1-one may have antiviral, antitumor, and anti-inflammatory properties. 3-Acetyl-3-methylcyclopentan-1-one may also have antioxidant properties.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Acetyl-3-methylcyclopentan-1-one in lab experiments include its versatility, ease of synthesis, and availability. 3-Acetyl-3-methylcyclopentan-1-one is also stable under various reaction conditions and can be easily purified. The limitations of using 3-Acetyl-3-methylcyclopentan-1-one in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
There are many future directions for the research and development of 3-Acetyl-3-methylcyclopentan-1-one. One direction is the synthesis of novel compounds based on the 3-Acetyl-3-methylcyclopentan-1-one scaffold for various applications, including drug discovery and materials science. Another direction is the study of the mechanism of action of 3-Acetyl-3-methylcyclopentan-1-one and its derivatives. Additionally, the development of new synthesis methods for 3-Acetyl-3-methylcyclopentan-1-one and its derivatives is an area of future research. Finally, the study of the biochemical and physiological effects of 3-Acetyl-3-methylcyclopentan-1-one and its derivatives is an area of future research.
Synthesis Methods
3-Acetyl-3-methylcyclopentan-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation, the Michael addition reaction, and the Friedel-Crafts acylation reaction. The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with a carbonyl compound to form a β-hydroxyketone, which is then dehydrated to form the final product. The Michael addition reaction involves the reaction of a Michael donor with a Michael acceptor to form a β-ketoester, which is then decarboxylated to form the final product. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst to form the final product.
Scientific Research Applications
3-Acetyl-3-methylcyclopentan-1-one has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 3-Acetyl-3-methylcyclopentan-1-one is used as a building block for the synthesis of various compounds, including pharmaceuticals, fragrances, and natural products. In medicinal chemistry, 3-Acetyl-3-methylcyclopentan-1-one has been used as a scaffold for the development of various drugs, including antitumor, antiviral, and anti-inflammatory agents. In materials science, 3-Acetyl-3-methylcyclopentan-1-one has been used as a precursor for the synthesis of various polymers and materials, including conducting polymers and metal-organic frameworks.
properties
CAS RN |
173547-34-7 |
|---|---|
Product Name |
3-Acetyl-3-methylcyclopentan-1-one |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-acetyl-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)8(2)4-3-7(10)5-8/h3-5H2,1-2H3 |
InChI Key |
UYJCIPXPQDTJGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCC(=O)C1)C |
Canonical SMILES |
CC(=O)C1(CCC(=O)C1)C |
synonyms |
Cyclopentanone, 3-acetyl-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



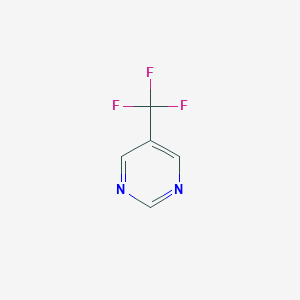

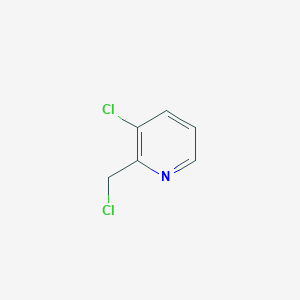
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
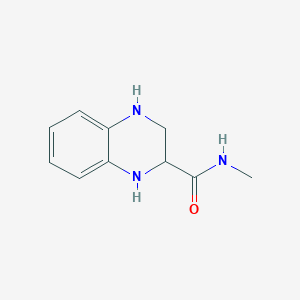
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)
